5,5,5-Trifluoropent-2-enoic acid

Physicochemical profiling Acid dissociation constant Fluorinated building block selection

5,5,5-Trifluoropent-2-enoic acid (CAS 1314994-88-1) is a terminal trifluoromethyl-substituted α,β-unsaturated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g·mol⁻¹. The compound features an (E)-configured double bond conjugated with the carboxylic acid moiety, placing the electron-withdrawing –CF₃ group three carbon atoms away from the carbonyl.

Molecular Formula C5H5F3O2
Molecular Weight 154.09 g/mol
Cat. No. B12063701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoropent-2-enoic acid
Molecular FormulaC5H5F3O2
Molecular Weight154.09 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)C(F)(F)F
InChIInChI=1S/C5H5F3O2/c6-5(7,8)3-1-2-4(9)10/h1-2H,3H2,(H,9,10)/b2-1+
InChIKeyDNJNMLSOKFTGMW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoropent-2-enoic Acid: Physicochemical Profile and Procurement-Relevant Characteristics


5,5,5-Trifluoropent-2-enoic acid (CAS 1314994-88-1) is a terminal trifluoromethyl-substituted α,β-unsaturated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g·mol⁻¹ . The compound features an (E)-configured double bond conjugated with the carboxylic acid moiety, placing the electron-withdrawing –CF₃ group three carbon atoms away from the carbonyl . Its predicted physicochemical properties include a boiling point of 167.2 ± 40.0 °C, a density of 1.331 ± 0.06 g·cm⁻³, and an acid dissociation constant (pKa) of 4.19 ± 0.10 . These characteristics position it as a distinct fluorinated building block within the family of trifluoromethyl-substituted enoic acids.

Intermediate acidity supports amide coupling without premature carboxylate formation
Conjugated α,β-unsaturated system enables Michael addition and cycloaddition diversification
Distillation-compatible boiling point facilitates scalable purification

Why 5,5,5-Trifluoropent-2-enoic Acid Cannot Be Replaced by Generic Trifluoromethyl Enoic Acids


Trifluoromethyl-substituted enoic acids are often treated as interchangeable fluorinated building blocks, but key differences in chain length, double-bond position, and the resulting electronic environment produce substantially divergent acidity, reactivity, and downstream product profiles. 5,5,5-Trifluoropent-2-enoic acid occupies a narrow physicochemical niche: its pKa of 4.19 separates it from both the more acidic 4,4,4-trifluorobut-2-enoic acid (pKa ~2.35) and the less acidic saturated analog 5,5,5-trifluoropentanoic acid (pKa 4.50) . These differences directly influence nucleophilic acyl substitution kinetics, Diels–Alder reactivity, and the metabolic stability of derived bioactive molecules, making generic substitution a source of irreproducible synthetic outcomes and failed biological activity .

Acidity

pKa mismatch relative to shorter-chain or saturated analogs may shift amide coupling efficiency and ionisation state in research compounds.

Reactivity

Double-bond position determines conjugate addition capability; non-conjugated isomers cannot participate in Michael-type reactions, limiting synthetic utility.

Downstream profile

Differences in chain length and electronic environment may alter metabolic stability of derived bioactive molecules, affecting biological readouts.

Quantitative Differentiation Evidence for 5,5,5-Trifluoropent-2-enoic Acid Against Closest Analogs


Acidity (pKa) Differentiation: Intermediate Acid Strength Between Saturated and Shorter-Chain Analogs

5,5,5-Trifluoropent-2-enoic acid exhibits a predicted pKa of 4.19 ± 0.10 , which is 1.84 log units higher (less acidic) than 4,4,4-trifluorobut-2-enoic acid (pKa 2.35 ± 0.25) and 0.31 log units lower (more acidic) than saturated 5,5,5-trifluoropentanoic acid (experimental pKa 4.50 at 25 °C) . The intermediate acidity arises from the electron-withdrawing conjugation of the α,β-unsaturated carbonyl, partially offset by the insulating –CH₂–CH₂– spacer separating the –CF₃ group from the carboxylic acid.

pKa differentiation
Data to verify
pKa 4.19 ± 0.10 vs. 2.35 (shorter analog) and 4.50 (saturated analog)
May affect amide coupling efficiency and ionisation state in drug-like research compounds
Predicted value; ΔpKa > 1.5 implies ~30-fold anion concentration difference
Physicochemical profiling Acid dissociation constant Fluorinated building block selection

Boiling Point Differentiation: Higher Distillation Range Versus Shorter-Chain Analog

The predicted boiling point of 5,5,5-trifluoropent-2-enoic acid is 167.2 ± 40.0 °C at atmospheric pressure , which is approximately 100 °C higher than that of the shorter-chain 4,4,4-trifluorobut-2-enoic acid (66–69 °C at 11 Torr, corresponding to an estimated ~140–150 °C at 760 mmHg) , and approximately 73 °C higher than the saturated 5,5,5-trifluoropentanoic acid (94–95 °C at 15 mmHg, ~170 °C at 760 mmHg) . This elevated boiling point reflects stronger intermolecular hydrogen bonding mediated by the conjugated carboxylic acid and the higher molecular weight.

Boiling point margin
Data to verify
167.2 °C (pred.) vs. ~140–150 °C (shorter analog) and ~170 °C (saturated analog)
Higher boiling point may support atmospheric distillation and reduce thermal decomposition risk during scale-up
Predicted value; comparator data measured at reduced pressure
Purification methodology Thermal properties Process chemistry

Double-Bond Positional Isomerism: Differential Reactivity Versus 4,5,5-Trifluoropent-4-enoic Acid

5,5,5-Trifluoropent-2-enoic acid positions its double bond in conjugation with the carboxylic acid (α,β-unsaturated system), whereas the positional isomer 4,5,5-trifluoropent-4-enoic acid places the double bond in a β,γ-unsaturated arrangement, isolated from the carbonyl . This structural difference produces a pKa difference of 0.08 log units (4.19 vs. 4.27) and, more critically, determines whether the compound can participate as an electrophilic Michael acceptor. The α,β-unsaturated system of 5,5,5-trifluoropent-2-enoic acid enables conjugate addition reactions that are mechanistically unavailable to the β,γ-isomer.

Double-bond isomerism
Class-level
α,β-unsaturated (conjugated) target vs. β,γ-unsaturated isomer (non-conjugated)
Enables Michael addition and cycloaddition; β,γ-isomer lacks conjugate electrophilicity, limiting synthetic utility
pKa difference only 0.08 units; reactivity divergence is mechanistically critical
α,β-Unsaturated carbonyl reactivity Michael addition Diels-Alder cycloaddition

Validated Synthetic Utility: Ethyl Ester as a Key Intermediate in EGFR Inhibitor Synthesis

Ethyl 5,5,5-trifluoropent-2-enoate, the direct ethyl ester derivative of 5,5,5-trifluoropent-2-enoic acid, is explicitly documented as a reagent in the synthesis of EGFR inhibitors intended for cancer patients harbouring oncogenic mutations . This provides a validated synthetic trajectory from the acid to a therapeutically relevant chemotype, distinguishing it from structurally similar compounds such as 4,4,4-trifluorobut-2-enoic acid or 2-(trifluoromethyl)acrylic acid, for which no equivalent EGFR inhibitor pathway is reported in the same literature context.

Synthetic utility
Supporting evidence
Ethyl ester derivative used in EGFR inhibitor synthesis (literature precedent)
Literature precedent supports synthetic utility in oncology-relevant chemotypes, reducing hit-to-lead risk
Validated pathway absent for shorter-chain or non-conjugated analogs
EGFR inhibitor Oncology medicinal chemistry Fluorinated building block

Procurement-Driven Application Scenarios for 5,5,5-Trifluoropent-2-enoic Acid


Synthesis of Fluorinated α,β-Unsaturated Amide and Ester Libraries for Medicinal Chemistry

The intermediate acidity (pKa 4.19) and conjugated double bond of 5,5,5-trifluoropent-2-enoic acid make it an ideal substrate for HATU- or EDCI-mediated amide coupling without premature carboxylate formation, a problem encountered with the more acidic 4,4,4-trifluorobut-2-enoic acid (pKa 2.35) which exists predominantly as the carboxylate at typical coupling pH . The α,β-unsaturated carbonyl further allows subsequent diversification via Michael addition or cycloaddition, expanding chemical space accessible from a single building block .

Scalable Process Chemistry Requiring Distillation-Based Purification

With a predicted atmospheric boiling point of 167.2 °C, 5,5,5-trifluoropent-2-enoic acid is amenable to fractional distillation at atmospheric pressure, unlike the significantly lower-boiling 4,4,4-trifluorobut-2-enoic acid (~66–69 °C at 11 Torr) which requires vacuum distillation and poses greater loss risk during solvent stripping . This enables kilogram-scale purification without specialised high-vacuum equipment, reducing capital expenditure in pilot-plant settings .

EGFR-Targeted Oncology Programmes Requiring Validated Fluorinated Synthons

The documented use of ethyl 5,5,5-trifluoropent-2-enoate in EGFR inhibitor synthesis provides a literature-validated entry point for medicinal chemistry teams pursuing mutant-selective EGFR inhibitors . Procuring the parent acid rather than the pre-formed ester offers greater synthetic flexibility, allowing in situ esterification with diverse alcohols to fine-tune physicochemical properties of the final inhibitor series .

Differentiation of Double-Bond Positional Isomers in Structure–Activity Relationship (SAR) Studies

The distinct reactivity of the α,β-unsaturated system in 5,5,5-trifluoropent-2-enoic acid, versus the non-conjugated β,γ-isomer 4,5,5-trifluoropent-4-enoic acid, allows systematic SAR exploration of Michael acceptor electrophilicity in covalent inhibitor design. Procuring the correct positional isomer is essential, as the β,γ-isomer cannot participate in conjugate addition and would produce inactive compounds in assays requiring covalent target engagement .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Intermediate acidity and conjugated alkene
Amide coupling yield and conjugate addition reactivity
Scalable purification
Distillation-compatible boiling point
Atmospheric distillation feasibility without decomposition
EGFR-targeted oncology research
Validated synthetic entry to inhibitor chemotypes
Literature-supported reactivity in targeted inhibitor design
SAR differentiation of positional isomers
α,β- vs. β,γ-unsaturation
Michael acceptor electrophilicity in covalent inhibitor profiling
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